molecular formula C6H5N3O B571123 (4-Hydroxy-3-pyridinyl)cyanamide CAS No. 116035-65-5

(4-Hydroxy-3-pyridinyl)cyanamide

Cat. No.: B571123
CAS No.: 116035-65-5
M. Wt: 135.126
InChI Key: COSBLNZNFDTRSA-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-pyridinyl)cyanamide is an organic compound with the molecular formula C6H5N3O. It features a pyridine ring substituted with a hydroxy group at the 4-position and a cyanamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-pyridinyl)cyanamide typically involves the reaction of 4-hydroxy-3-pyridinecarboxylic acid with cyanamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the cyanamide group. Common dehydrating agents include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-3-pyridinyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-pyridinyl)cyanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: (4-Hydroxy-3-pyridinyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a cyanamide group on a pyridine ring makes it a versatile compound for various applications .

Biological Activity

(4-Hydroxy-3-pyridinyl)cyanamide, with the CAS number 116035-65-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a hydroxy group and a cyanamide functional group. The molecular formula is C6_6H6_6N4_4O, and it has a molecular weight of 150.14 g/mol.

Antimicrobial Activity

Research indicates that cyanamide derivatives exhibit significant antimicrobial properties. A study synthesized various cyanamide compounds, including this compound, and evaluated their antibacterial efficacy against common pathogens. Results showed that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like cyclin D1 and p21 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. In vivo studies showed that it effectively reduced inflammation in rat models by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound's structure allows it to interact with COX-1 and COX-2, leading to decreased production of prostaglandins .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The cyanamide group can form covalent bonds with active site residues in enzymes, inhibiting their function.
  • Cell Signaling Modulation : The hydroxy group may participate in hydrogen bonding, affecting receptor interactions and downstream signaling pathways.

Case Study 1: Antimicrobial Assessment

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, confirming its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, this compound was administered to MCF-7 cells at varying concentrations over 48 hours. Flow cytometry analysis revealed that treatment with 15 µM resulted in a significant increase in apoptotic cells compared to untreated controls, validating its role as an anticancer agent .

Properties

IUPAC Name

(4-oxo-1H-pyridin-3-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBLNZNFDTRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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